N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide
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Overview
Description
“N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide” is a complex organic compound. It contains a cyclobutyl group, which is a ring of four carbon atoms , and a thiazole group, which is a ring containing nitrogen and sulfur .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as X-ray diffraction, NMR, IR, and UV-Vis spectral techniques . These techniques can provide information about the geometric parameters and spectroscopic properties of the compound.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its specific structure and the conditions under which it is used. Cyclobutanes and thiazoles, which are part of this compound, are known to participate in various chemical reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its specific structure. These properties could include its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Novel Synthetic Pathways and Heterocyclic Compound Formation
Research on related compounds to N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide explores various synthetic pathways and the creation of heterocyclic compounds with potential applications in medicinal chemistry. For example, innovative methods for synthesizing thiazoline-4-carboxylates and cysteine derivatives incorporating cyclopropyl groups have been developed, highlighting the versatility of thiocarboxamides in chemical synthesis (Nötzel et al., 2001). These compounds, through their structural novelty, could have implications in drug discovery and development.
Antitumor and Antimicrobial Activities
Research into structurally similar compounds has led to the discovery of molecules with significant antitumor and antimicrobial activities. For instance, certain thiazole C-nucleosides have been synthesized and shown to possess antiviral activity against a range of viruses, demonstrating the therapeutic potential of these heterocyclic compounds (Srivastava et al., 1977). Additionally, derivatives of 1,3,4-thiadiazoles have been synthesized and evaluated for their antimicrobial activity, further underscoring the relevance of thiazole derivatives in addressing infectious diseases (Farghaly et al., 2011).
Synthetic Precursors and Chemical Transformations
The exploration of synthetic precursors and chemical transformations involving related compounds has contributed to the development of novel chemical entities. For example, studies on the rearrangement of N-vinylthiazolidines to tetrahydrothiazepines and their transformation into bicyclic structures have provided insights into new synthetic routes and the potential for creating compounds with unique biological activities (Calvo et al., 2005).
Catalysis and Molecular Transformations
Investigations into catalysis and molecular transformations offer promising avenues for the synthesis of complex molecules from simpler precursors. For instance, the development of variously functionalized nitrile oxides showcases the utility of N-methylated amides in chemical transformations, leading to the creation of isoxazole derivatives with potential pharmacological properties (Asahara et al., 2015).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
N-(2-hydroxycyclobutyl)-2,4-dimethyl-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O2S/c1-5-9(15-6(2)11-5)10(14)12-7-3-4-8(7)13/h7-8,13H,3-4H2,1-2H3,(H,12,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRGIGVIPTBQQGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)NC2CCC2O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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